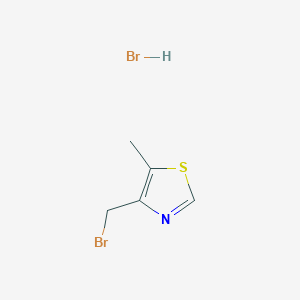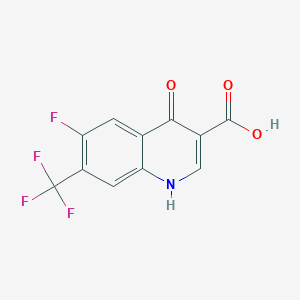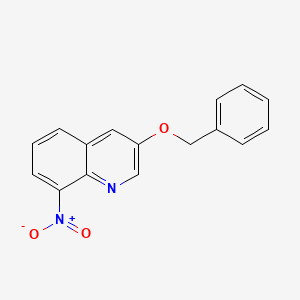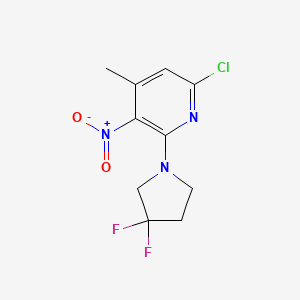
2-anilino-9-(2-hydroxyethyl)-1H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(2-Hydroxyethyl)-2-(phenylamino)-1H-purin-6(9H)-one is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a hydroxyethyl group and a phenylamino group attached to the purine ring, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Hydroxyethyl)-2-(phenylamino)-1H-purin-6(9H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the hydroxyethyl and phenylamino groups through substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
9-(2-Hydroxyethyl)-2-(phenylamino)-1H-purin-6(9H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to modify the purine ring or the attached functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the phenylamino moiety.
科学研究应用
9-(2-Hydroxyethyl)-2-(phenylamino)-1H-purin-6(9H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound can be used in studies of enzyme interactions, particularly those involving purine metabolism.
Industry: The compound may be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 9-(2-Hydroxyethyl)-2-(phenylamino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and phenylamino groups can enhance binding affinity and specificity, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity, modulation of signaling cascades, or alteration of gene expression.
相似化合物的比较
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base that pairs with cytosine in nucleic acids.
Caffeine: A stimulant that contains a purine core with additional methyl groups.
Uniqueness
9-(2-Hydroxyethyl)-2-(phenylamino)-1H-purin-6(9H)-one is unique due to the presence of the hydroxyethyl and phenylamino groups, which are not found in the naturally occurring purine bases. These functional groups can impart distinct chemical and biological properties, making the compound valuable for specific research and industrial applications.
属性
CAS 编号 |
161363-24-2 |
|---|---|
分子式 |
C13H13N5O2 |
分子量 |
271.27 g/mol |
IUPAC 名称 |
2-anilino-9-(2-hydroxyethyl)-1H-purin-6-one |
InChI |
InChI=1S/C13H13N5O2/c19-7-6-18-8-14-10-11(18)16-13(17-12(10)20)15-9-4-2-1-3-5-9/h1-5,8,19H,6-7H2,(H2,15,16,17,20) |
InChI 键 |
STQPWMSEOLADHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-4-(4-chlorophenoxy)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11848774.png)

![3-Bromo-5-phenylimidazo[1,2-a]pyridine](/img/structure/B11848789.png)


![{1-[N-(Cyclopentanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11848812.png)




![7-Bromo-2-ethyl-9-fluoro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11848837.png)


